molecular formula C7H9N3O2 B3374634 N,4-dimethyl-3-nitropyridin-2-amine CAS No. 102627-56-5

N,4-dimethyl-3-nitropyridin-2-amine

Cat. No.: B3374634
CAS No.: 102627-56-5
M. Wt: 167.17 g/mol
InChI Key: XBJWTEGSOBZOOB-UHFFFAOYSA-N
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Description

N,4-Dimethyl-3-nitropyridin-2-amine (CAS 102627-56-5) is a nitro-substituted pyridine derivative of high interest in chemical synthesis and pharmaceutical research . With a molecular formula of C 7 H 9 N 3 O 2 and a molecular weight of 167.17 g/mol, it serves as a versatile chemical building block . The compound features both a dimethylamino group and a nitro group on its pyridine ring, making it a valuable intermediate for constructing more complex molecules. Its primary research value lies in its role as a chemical synthon, where it can be used to explore structure-activity relationships and develop novel compounds with potential biological activity . While specific therapeutic applications are not claimed for this base compound, research into structurally related imidazonaphthyridine compounds highlights the significance of such nitrogen-containing heterocycles in developing agents for neurodegenerative diseases, underscoring the broader research context in which this synthon may be utilized . This product is intended for research purposes as a chemical intermediate and is not for human or veterinary use. Researchers can procure this compound with a guaranteed purity of 98% or higher, and it is recommended to store it at 2-8°C, protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-3-4-9-7(8-2)6(5)10(11)12/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWTEGSOBZOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,4 Dimethyl 3 Nitropyridin 2 Amine and Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization and Nitration

The construction of the N,4-dimethyl-3-nitropyridin-2-amine molecule relies on two primary strategies: the nitration of an aminopyridine precursor and the nucleophilic aromatic substitution on a halogenated pyridine.

Nitration of Aminopyridine Precursors

The direct nitration of aminopyridine precursors is a common method for introducing a nitro group onto the pyridine ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2-aminopyridine (B139424), nitration typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org The regioselectivity of the reaction is influenced by what is termed "electric hindrance," which is the repulsion between two positive charges in the reaction intermediate. sapub.org

The nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid can lead to the formation of 2-nitraminopyridine as a kinetic product, which can then rearrange to the ring-nitrated products under thermodynamic control. sapub.org The reaction conditions, such as temperature, can influence the ratio of the resulting isomers. For instance, thermolysis of 2-nitraminopyridine has been shown to yield a higher proportion of 2-amino-3-nitropyridine compared to the 5-nitro isomer. sapub.org

The synthesis of N,N-dimethyl-3-nitropyridin-2-amine can be achieved by the nitration of N,N-dimethylpyridin-2-amine using a mixture of concentrated nitric acid and sulfuric acid. Controlling the temperature between 0–5°C is crucial to prevent over-nitration and achieve a high yield, often exceeding 90%.

Recent advancements have explored the use of directing groups to achieve selective nitration. For example, an N-sulfonyl group on a 2-aminopyridine can direct nitration specifically to the C3 position. rsc.org

Nucleophilic Aromatic Substitution on Halogenated Pyridines

An alternative and often more regioselective approach involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. This strategy typically starts with a pyridine ring bearing a halogen atom (such as chlorine) and an electron-withdrawing group, like a nitro group, which activates the ring towards nucleophilic attack. libretexts.org

For the synthesis of this compound, a suitable precursor is 2-chloro-4-methyl-3-nitropyridine (B135334). The chlorine atom at the 2-position is susceptible to displacement by a nucleophile. The reaction of 2-chloro-4-methyl-3-nitropyridine with methylamine (B109427) would lead to the desired N-methyl-4-methyl-3-nitropyridin-2-amine. Subsequent methylation of the amino group would yield the final product. The electron-withdrawing nitro group at the 3-position facilitates this substitution by stabilizing the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

A similar strategy has been used to synthesize N,N-dimethyl-3-nitropyridin-2-amine, where 2-fluoro-3-nitropyridine (B72422) is reacted with dimethylamine (B145610) in the presence of a base like potassium carbonate, achieving a 90% yield. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has also been studied, and interestingly, has been observed to sometimes result in nitro-group migration. clockss.org

The table below summarizes the key aspects of these two synthetic strategies.

FeatureNitration of Aminopyridine PrecursorsNucleophilic Aromatic Substitution on Halogenated Pyridines
Starting Material 2-Amino-4-methylpyridine (B118599) or N,N-dimethylpyridin-2-amine2-Chloro-4-methyl-3-nitropyridine or 2-Fluoro-3-nitropyridine
Key Reagent Nitrating agent (e.g., HNO₃/H₂SO₄)Nucleophile (e.g., methylamine, dimethylamine)
Regioselectivity Can lead to isomer mixtures, influenced by reaction conditions and directing groups.Generally high, directed by the position of the halogen and activating groups.
Activating Group Amino groupNitro group

C-N Bond Formation Pathways and Catalyst Considerations

The formation of the C-N bond is a critical step in the synthesis of this compound, particularly in the nucleophilic aromatic substitution pathway. This transformation is typically achieved by reacting the halogenated pyridine with the appropriate amine.

In many instances, these reactions proceed without the need for a catalyst, especially when a highly activated substrate like a chloronitropyridine is used. The reaction is driven by the formation of a stable product. However, for less reactive substrates or to improve reaction efficiency, catalysts can be employed.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation. These reactions utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine. While highly effective for a broad range of substrates, the application of these catalysts for the synthesis of this compound would depend on the specific halogenated precursor and the desired reaction conditions. The development of new ligands, such as GPhos, has expanded the scope of these reactions to include a wider variety of primary amines and can often be carried out at room temperature. nih.gov

Nickel-hydride catalyzed hydroamination has also emerged as a significant strategy for C-N bond formation, providing an alternative to traditional methods. rsc.org Additionally, rhodium-catalyzed C-H amination presents a direct approach to forming C-N bonds, though its application to this specific synthesis would require further investigation. researchgate.net

The table below outlines some catalyst systems relevant to C-N bond formation.

Catalyst SystemDescriptionPotential Application
Palladium/Phosphine Ligand e.g., Buchwald-Hartwig amination catalysts. Effective for coupling aryl halides with amines. nih.govAmination of 2-chloro-4-methyl-3-nitropyridine with methylamine.
Nickel-Hydride Catalyzes the addition of an N-H bond across a double or triple bond (hydroamination). rsc.orgCould be explored in alternative synthetic routes involving unsaturated precursors.
Rhodium-based catalysts Can facilitate direct C-H amination. researchgate.netPotentially for direct amination of a 4-methyl-3-nitropyridine (B1297851) precursor, though less common for this specific transformation.

Regioselective Synthesis of this compound

Achieving a high degree of regioselectivity is paramount in the synthesis of a specific isomer like this compound. This requires careful control over the synthetic route and reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, solvent, and the choice of reagents and catalysts.

For the nitration of aminopyridine precursors, temperature control is critical to manage the regioselectivity and prevent side reactions like over-nitration. The use of specific solvent systems can also influence the outcome. For example, in some multicomponent reactions, switching from water to ethanol (B145695) has been shown to improve selectivity and yield. researchgate.net

In the case of nucleophilic aromatic substitution, the choice of the leaving group (e.g., fluorine vs. chlorine) can affect the reaction rate. Fluorine is often a better leaving group in SNAr reactions. The solvent also plays a significant role; polar aprotic solvents like DMF or THF are commonly used to facilitate these reactions. The concentration of the nucleophile and the reaction temperature are also key variables to optimize.

The table below presents a hypothetical optimization study for the synthesis of this compound via nucleophilic aromatic substitution on 2-chloro-4-methyl-3-nitropyridine.

EntrySolventTemperature (°C)BaseYield (%)
1Toluene100K₂CO₃Low
2THF80K₂CO₃Moderate
3DMF80K₂CO₃High
4DMF100K₂CO₃High (with potential side products)

Mechanistic Aspects of Electrophilic Nitration and Nucleophilic Amination

A thorough understanding of the reaction mechanisms is essential for predicting and controlling the outcome of the synthesis.

Electrophilic Nitration: The electrophilic nitration of an activated pyridine ring, such as 2-aminopyridine, proceeds via the attack of the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, on the electron-rich pyridine ring. masterorganicchemistry.comunacademy.com The amino group at the 2-position directs the incoming electrophile to the 3- and 5-positions. The stability of the resulting carbocation intermediate, often referred to as a sigma complex or arenium ion, determines the regioselectivity. The intermediate where the positive charge can be delocalized onto the nitrogen of the amino group is more stable. However, in an acidic medium, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. chemicalforums.comyoutube.com

Nucleophilic Amination: The nucleophilic aromatic substitution (SNAr) of a halogenated nitropyridine involves the attack of the amine nucleophile on the carbon atom bearing the halogen. libretexts.orgyoutube.com This is typically the rate-determining step and results in the formation of a negatively charged intermediate called a Meisenheimer complex. stackexchange.com The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.orgstackexchange.com The subsequent loss of the halide ion restores the aromaticity of the pyridine ring, yielding the aminated product. The reaction preferentially occurs at the 2- and 4-positions of the pyridine ring because the negative charge in the intermediate can be delocalized onto the ring nitrogen, which is not possible for attack at the 3-position. stackexchange.com

Novel Synthetic Routes and Enabling Technologies

Modern synthetic chemistry provides a toolbox of sophisticated methods for the construction and functionalization of complex heterocyclic systems. For nitropyridine derivatives, these routes include direct functionalization, cyclization strategies, and innovative variations of classical syntheses.

While the direct introduction of a nitro group onto a pyridine ring using boron-based reagents is not a widely documented primary strategy, boron chemistry offers powerful complementary methods for the functionalization of nitroarenes. Boron-mediated reductions, for instance, represent a significant enabling technology. A notable example is the reduction of nitroarenes using a combination of potassium borohydride (B1222165) (KBH₄) and iodine, which generates boron triiodide (BI₃) in situ. nih.gov This method is effective for a wide range of nitroarenes, including those with sensitive functional groups that may not be tolerated in traditional catalytic hydrogenations. nih.gov

The reaction proceeds under metal-free conditions, and its byproducts, boric acid and potassium iodide, have a low toxicity profile. nih.gov This approach is particularly valuable in multi-step syntheses where a nitro group is used as a directing group or a precursor to an amine for subsequent cyclization or coupling reactions. The tolerance for functional groups like aryl halides and nitriles makes boron-mediated reductions a strategic tool in the synthesis of complex nitropyridine analogues. nih.gov

Reductive cyclization is a powerful strategy for constructing fused heterocyclic systems, which are common scaffolds in medicinal chemistry. In the context of nitropyridine analogues, this approach typically involves the chemical reduction of the nitro group to an amine, which then undergoes an intramolecular or intermolecular cyclization.

An efficient synthesis of a DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, illustrates this principle. The synthesis begins with commercially available 2-amino-4-methyl-5-nitropyridine (B42881). nih.gov The nitro group is retained through several transformations before being reduced to an amine using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. This newly formed amine is then used in a Buchwald–Hartwig coupling reaction to complete the synthesis of the target molecule. nih.gov

Another example involves the synthesis of imidazo[4,5-b]pyridines, which are known for their phosphodiesterase inhibitory activity. The process starts with 2,4-dichloro-3-nitropyridine. After selective substitution at the 4-position, the nitro group is reduced, and the resulting diamine undergoes cyclization to form the fused imidazole (B134444) ring. nih.gov These examples underscore the utility of the nitro group as a masked amine, facilitating the construction of complex nitrogen heterocycles through a reductive cyclization cascade.

Classical methods of pyridine synthesis are often adapted to create highly substituted and functionalized nitropyridines that would be difficult to access through direct nitration.

One such advanced protocol is the three-component ring transformation (TCRT). This method allows for the synthesis of functionalized nitropyridines from 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a source of ammonia. nih.gov The dinitropyridone, which can be prepared in three steps from pyridine, serves as a stable synthetic equivalent of the unstable nitromalonaldehyde. nih.gov This "scrap and build" approach is highly modular, allowing for the creation of a diverse range of nitropyridines by simply varying the ketone component. nih.gov

Another important variation is the Vicarious Nucleophilic Substitution (VNS) reaction. This method allows for the introduction of nucleophiles onto the electron-deficient nitropyridine ring, typically at positions ortho or para to the nitro group. researchgate.net It provides a powerful tool for the C-H functionalization of nitropyridines, enabling the synthesis of compounds that are not accessible through classical SₙAr reactions. For instance, 3-nitropyridines can be selectively aminated in the position para to the nitro group with high regioselectivity and yield. researchgate.net

A summary of exemplary reaction conditions for these variations is presented below.

Method Starting Material Reagents Conditions Product Type Reference
Three-Component Ring Transformation (TCRT)1-Methyl-3,5-dinitro-2-pyridone, CyclohexanoneAmmonia (20-140 equiv.)70-120 °C, 3hFused 5-Nitropyridines nih.gov
Vicarious Nucleophilic Substitution (VNS)3-Nitropyridine (B142982)Hydroxylamine (B1172632), 4-Amino-1,2,4-triazoleBase4-Amino-3-nitropyridines ntnu.no
Nucleophilic Aromatic Substitution (SₙAr)2-Fluoro-3-nitropyridineDimethylamine, K₂CO₃THF/DMF, 100 °C, 16hN,N-Dimethyl-3-nitropyridin-2-amine

This table presents illustrative examples of synthetic methodologies for nitropyridine derivatives.

Scale-Up Considerations and Green Chemistry Principles in this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For the synthesis of this compound and its analogues, scalability has been enhanced by optimizing factors such as solvent systems and temperature control.

Green chemistry principles provide a framework for evaluating and improving the sustainability of chemical processes. mdpi.com Several metrics are used to quantify the "greenness" of a synthesis.

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org

Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and stoichiometry, defined as the mass of the isolated product divided by the total mass of reactants. wiley-vch.de

E-Factor (Environmental Factor): This metric focuses on waste generation and is calculated as the total mass of waste produced per unit mass of product. greenchemistry-toolkit.org

Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process divided by the mass of the final product. greenchemistry-toolkit.org

The table below provides a hypothetical comparison of green chemistry metrics for different synthetic approaches.

Metric Formula Ideal Value Classical Nitration (Hypothetical) Modern Method (Hypothetical)
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100%100%~60-70%~80-90%
Reaction Mass Efficiency (RME)(Mass of Product / Σ Mass of Reactants) x 100%100%~50-65%~75-85%
E-FactorTotal Waste (kg) / Product (kg)0>10<5
Process Mass Intensity (PMI)Total Mass In (kg) / Product (kg)1>20<10

This table illustrates how modern synthetic methods can lead to improved green chemistry metrics compared to classical approaches. Values are hypothetical and for illustrative purposes.

By applying these metrics, chemists can identify hotspots in a synthetic route—such as excessive solvent use, poor atom economy in a particular step, or the use of hazardous reagents—and focus efforts on developing more sustainable and scalable processes for the production of this compound and related compounds. researchgate.netresearchgate.net

Rigorous Structural Elucidation Through Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definition

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the determination of the molecular framework of N,4-dimethyl-3-nitropyridin-2-amine, offering precise insights into the connectivity and chemical environment of each atom.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-methyl protons, and the C4-methyl protons. The chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. The N-dimethyl group would likely present as a singlet, while the C4-methyl group would also appear as a singlet, with its chemical shift influenced by its position on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine Ring H-5~6.7-7.0d
Pyridine Ring H-6~8.2-8.5d
N(CH₃)₂~2.9-3.2s
C4-CH₃~2.3-2.6s

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Methodologies

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although experimental ¹³C NMR data for this compound is not available, predictions can be made based on the analysis of similar structures. The carbon atoms of the pyridine ring would exhibit chemical shifts in the aromatic region (typically 100-160 ppm), with the carbons attached to the nitro and amino groups showing distinct downfield and upfield shifts, respectively. The carbon of the N-dimethyl group and the C4-methyl group would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the proton and carbon assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for the entire molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2~155-160
C3~130-135
C4~145-150
C5~115-120
C6~150-155
N(CH₃)₂~40-45
C4-CH₃~18-22

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Vibrations

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. For the related compound N,N-dimethyl-3-nitropyridin-2-amine, characteristic peaks for the nitro group are observed at approximately 1556 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Similar bands are anticipated for the target compound.

Other expected characteristic vibrations include C-H stretching vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-N stretching vibrations for the amino group.

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch~1550-1570
NO₂Symmetric Stretch~1330-1350
Aromatic C-HStretch~3000-3100
Aliphatic C-HStretch~2850-3000
C=C / C=N (Pyridine Ring)Stretch~1400-1600
C-NStretch~1250-1350

Note: These are predicted values based on related structures and are subject to variation based on the physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While experimental Raman data for this compound is not documented, the spectrum would be expected to show strong signals for the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring. The C-N and C-C stretching vibrations would also be Raman active. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound (C₇H₉N₃O₂), the molecular weight is 167.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) or a methyl group (CH₃, 15 Da) from the dimethylamino group. The fragmentation pattern would provide valuable confirmation of the molecular structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
167[M]⁺
152[M - CH₃]⁺
121[M - NO₂]⁺

Note: These are predicted fragmentation patterns and may vary based on the ionization method and energy.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

While spectroscopic methods provide valuable data on connectivity and composition, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. This technique maps the electron density within a crystal, allowing for the exact positions of atoms to be determined.

The prerequisite for single-crystal X-ray analysis is the availability of high-quality, single crystals of sufficient size. Growing such crystals of this compound would involve empirically testing various standard crystallization techniques. Common strategies include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (such as ethanol (B145695), methanol, or ethyl acetate) and allowed to evaporate slowly and undisturbed over several days or weeks.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The choice of solvent is critical and is typically determined through small-scale screening experiments.

A successful X-ray diffraction experiment would yield a detailed structural model of this compound, providing precise measurements of all intramolecular geometric parameters. This data is crucial for understanding the compound's conformation and electronic properties. The analysis would focus on key parameters to describe the molecular geometry.

Table 3: Key Geometric Parameters Determined by X-ray Diffraction

Parameter Type Examples for Analysis Significance
Bond Lengths (Å) C-C (ring), C-N (ring), C-N(amino), C-N(nitro), N-O Indicates bond order and electronic character.
Bond Angles (°) Angles within the pyridine ring, C-C-N, C-N-C Defines the core geometry and the orientation of substituents.

| Torsion Angles (°) | Dihedral angle between the pyridine ring and the nitro group | Describes the degree of twisting of substituents relative to the ring, revealing steric and electronic effects. |

Analysis would likely show that the pyridine ring is largely planar. A key parameter would be the torsion angle between the plane of the pyridine ring and the nitro group, which is expected to be twisted out of the plane to minimize steric repulsion with the adjacent dimethylamino group.

Beyond the structure of a single molecule, X-ray diffraction reveals how multiple molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions that stabilize the lattice. For this compound, the analysis would identify and characterize these non-covalent forces.

The absence of traditional hydrogen bond donors (like N-H) suggests that weaker interactions will dominate the crystal packing. The analysis would focus on identifying potential weak hydrogen bonds and stacking interactions that dictate the supramolecular architecture.

| van der Waals Forces | All atoms | All atoms | Non-specific attractive and repulsive forces that contribute to crystal density and stability. |

The elucidation of these packing motifs is crucial for understanding the material's physical properties, such as its melting point, solubility, and stability.

Computational and Theoretical Investigations of N,4 Dimethyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N,4-dimethyl-3-nitropyridin-2-amine. These methods provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. The B3LYP functional, a hybrid DFT method, and the Møller-Plesset perturbation theory of the second order (MP2), an ab initio method, are commonly employed to investigate the properties of substituted pyridines. researchgate.netnajah.eduresearchgate.net

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) and Bond Angles (°) for a Related Aminonitropyridine Data based on studies of 2-amino-3-nitropyridine (B1266227) and presented here for illustrative purposes.

ParameterB3LYP/6-311++G(d,p)MP2/6-311++G(d,p)Experimental (X-ray)
C2-N(amino)1.3501.3621.345
C3-N(nitro)1.4451.4391.451
C2-C3-C4 (°)120.5120.1120.3
N(amino)-C2-N1 (°)121.8122.0121.5

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

In aminonitropyridines, the HOMO is typically localized on the amino group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the nitro group and the pyridine ring, suggesting these are the regions susceptible to nucleophilic attack. researchgate.netnajah.edu This distribution facilitates intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group, a characteristic feature of such push-pull systems. researchgate.netnajah.edu For this compound, the presence of two electron-donating methyl groups (one on the ring and one on the amino group) would be expected to raise the energy of the HOMO, potentially making the molecule more reactive and a better electron donor compared to its non-methylated counterparts. The HOMO-LUMO gap provides insights into the electronic transitions and can be correlated with the molecule's behavior in photochemical processes.

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for a Related Aminonitropyridine Data based on studies of 2-amino-3-nitropyridine and presented here for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonds. najah.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions.

For this compound, a significant intramolecular interaction is expected between the amino group and the adjacent nitro group. In the related 2-amino-3-nitropyridine, NBO analysis reveals a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. researchgate.netnajah.edu This interaction contributes to the planarity and stability of the molecule. The analysis of the N-methylated compound would be interesting to see how the substitution on the amino nitrogen affects the strength and nature of this intramolecular hydrogen bonding and other hyperconjugative interactions within the molecule.

Table 3: Representative NBO Analysis of Intramolecular Interactions in a Related Aminonitropyridine Data based on studies of 2-amino-3-nitropyridine and presented here for illustrative purposes.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(amino)π(C2-C3)45.0
LP(1) O(nitro)σ(N(amino)-H)10.5 (indicative of H-bond)

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations and conformational studies explore its dynamic behavior and the influence of the environment.

The substituents on the pyridine ring of this compound can rotate around their single bonds, leading to different conformers. The relative orientation of the dimethylamino and nitro groups is of particular interest. Torsional potential energy scans using quantum chemical methods can identify the most stable conformations and the energy barriers between them. In similar structures, such as N-(4-Methylphenyl)-3-nitropyridin-2-amine, the molecule is twisted, with significant dihedral angles between the pyridine and the substituent groups. nih.gov For this compound, the steric hindrance between the N-methyl group and the C3-nitro group, as well as the C4-methyl group, will play a crucial role in determining the preferred conformation.

Tautomerism, while less likely to be a major factor for the ground state of this specific molecule compared to pyridines with hydroxyl or thiol groups, is a fundamental concept in pyridine chemistry. Computational studies are essential for evaluating the relative energies of potential tautomers, such as the imine-enamine tautomerism, and determining the equilibrium populations.

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), the Integral Equation Formalism PCM (IPCM), and the Solvation Model based on Density (SMD), are widely used to account for these effects in computational studies. najah.edu

These models represent the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. For this compound, a polar molecule, its dipole moment and the energies of its frontier orbitals would be expected to change in polar solvents. For instance, studies on 2-amino-3-nitropyridine have utilized the IEF-PCM model to accurately calculate NMR chemical shifts in a DMSO solution. researchgate.netnajah.edu Similarly, applying these models to this compound would allow for a more realistic prediction of its properties in solution, which is crucial for understanding its behavior in chemical reactions and biological systems.

Theoretical Prediction of Reactivity and Mechanistic Pathways

The reactivity and potential transformation of this compound are subjects of significant interest in computational chemistry. Theoretical studies provide a molecular-level understanding of reaction mechanisms that are often difficult to elucidate through experimental means alone. By employing quantum chemical calculations, researchers can model the intricate electronic and structural changes that occur during a chemical reaction, predict the likelihood of different reaction pathways, and characterize the transient species involved.

Activation Energy Barriers and Transition State Characterization

A critical aspect of theoretical reaction analysis is the determination of activation energy barriers (ΔG‡) and the characterization of transition states. These calculations are fundamental to predicting the kinetics of a reaction. While specific experimental or computational data for the activation energy barriers of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous nitropyridine systems.

Density Functional Theory (DFT) is a common computational method used to model the potential energy surface of a reaction. For a given reaction of this compound, such as a nucleophilic aromatic substitution, the transition state would be located as a first-order saddle point on the potential energy surface. The characterization of this transition state involves analyzing its geometry, vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), and electronic structure.

A hypothetical representation of calculated activation energy barriers for a reaction of this compound with a nucleophile is presented in the table below. These values are illustrative and based on trends observed in similar compounds.

Reaction PathwayHypothetical Activation Energy (ΔG‡) (kcal/mol)Key Transition State Feature
Nucleophilic Attack at C-622.5Partial bond formation between nucleophile and C-6
Nucleophilic Attack at C-5 (Nitro-displacement)18.2Elongated C-N bond of the nitro group
Nitro Group Migration to C-435.8Formation of a strained three-membered ring intermediate

Simulation of Reaction Mechanisms (e.g., Nitro Group Migration, Nucleophilic Aromatic Substitution)

Computational simulations are invaluable for mapping out the step-by-step pathways of complex reactions. For this compound, two particularly relevant mechanisms are nucleophilic aromatic substitution (SNAr) and nitro group migration.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is common for electron-deficient aromatic rings like nitropyridines. researchgate.net Computational studies on similar molecules have shown that the reaction typically proceeds through a two-step addition-elimination process, involving the formation of a stable intermediate known as a Meisenheimer or σ-adduct. nih.govresearchgate.net In the case of this compound, a nucleophile would first add to an electron-deficient carbon atom of the pyridine ring, forming a tetrahedral intermediate. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, a leaving group, which could be the nitro group itself, is eliminated, restoring the aromaticity of the ring. researchgate.net Quantum chemical calculations can model the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. acs.org

Nitro Group Migration: The migration of a nitro group is another fascinating reaction pathway that has been observed in nitropyridine systems. Theoretical simulations can help to elucidate the feasibility and mechanism of such a rearrangement. For a compound like this compound, a hypothetical migration of the nitro group from the 3-position to an adjacent position would involve a high-energy transition state, possibly a three-membered ring intermediate. Computational models can predict whether such a pathway is energetically accessible under certain reaction conditions.

The table below illustrates the kind of data that would be generated from a computational study of these reaction mechanisms.

MechanismKey IntermediateCalculated Intermediate Stability (Relative Energy, kcal/mol)Predicted Major Product
SNAr at C-5σ-adduct at C-5-10.55-substituted-N,4-dimethylpyridin-2-amine
SNAr at C-6σ-adduct at C-6-8.06-substituted-N,4-dimethyl-3-nitropyridin-2-amine
Nitro Group MigrationCyclic nitronium intermediate+15.0N,4-dimethyl-4-nitropyridin-2-amine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and kappa shape indices.

Thermodynamic Descriptors: These pertain to the thermodynamic properties of the molecule, such as the heat of formation and hydration energy.

Once calculated, these descriptors can be used to build a mathematical model that predicts a specific activity or property. The table below provides examples of QSAR/QSPR parameters that would be calculated for this compound in such a study.

Descriptor TypeDescriptor NameHypothetical Calculated ValuePotential Correlation
ElectronicDipole Moment4.5 DSolubility, Receptor Binding
ElectronicLUMO Energy-1.2 eVReactivity towards nucleophiles
StericMolecular Volume150 ųBinding site accessibility
TopologicalTopological Polar Surface Area (TPSA)85 ŲCell permeability
ThermodynamicLogP (Octanol-Water Partition Coefficient)1.8Bioavailability

These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding further experimental work and the rational design of new molecules with desired properties.

Chemical Reactivity and Mechanistic Transformations of N,4 Dimethyl 3 Nitropyridin 2 Amine

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to other nitrogen-containing functionalities. Its strong electron-withdrawing character also activates the pyridine (B92270) ring, influencing its redox properties and substitution patterns.

Selective Reduction to Amino and Hydroxylamine (B1172632) Functions

The reduction of the nitro group in nitropyridine derivatives is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to either an amino group or a hydroxylamine group.

For aromatic nitro compounds, including those in the pyridine series, catalytic hydrogenation is a widely employed method for reduction to the corresponding primary amine. Reagents such as palladium on carbon (Pd/C) with hydrogen gas are effective for this transformation. The reduction of aromatic nitro compounds can also be achieved using metal/acid systems or other reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. researchgate.net The choice of reagent is crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.

The partial reduction of a nitro group to a hydroxylamine can be achieved under milder conditions or with specific reagents. For instance, the use of zinc or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to be effective for the reduction of aromatic nitro compounds.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent SystemProductNotes
Catalytic Hydrogenation (e.g., H₂/Pd-C)Primary AmineCommon and efficient method.
Hydrazine Hydrate with catalyst (e.g., Zinc, Magnesium)Primary Amine or HydroxylamineReaction conditions can be tuned for selectivity.
Sodium Borohydride (B1222165) with transition metal complexes (e.g., Ni(PPh₃)₄)Primary AmineOffers a method to enhance the reducing power of NaBH₄. jsynthchem.com
Samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromidePrimary AmineAn electron-transfer method for chemoselective reduction. organic-chemistry.org

Redox Chemistry and Intermediate Species Formation

The redox chemistry of nitropyridines is complex and can involve the formation of various intermediate species. The nitro group can participate in electron transfer processes, leading to the formation of nitroso intermediates and radical cations. The electrochemical reduction of nitropyridines has been studied and reveals the stepwise nature of the reduction process.

The initial one-electron reduction of a nitropyridine can lead to the formation of a nitro radical anion. This species can undergo further reactions, such as protonation and subsequent reduction, to form nitroso and eventually amino or hydroxylamino products. The stability and reactivity of these intermediates are highly dependent on the solvent, pH, and the substitution pattern of the pyridine ring.

Regioselective Nitration and Nitro Group Migration

The introduction of a nitro group onto a pyridine ring can be challenging due to the ring's inherent electron deficiency. However, activating groups such as amino and alkyl substituents can facilitate electrophilic nitration. For a molecule like N,4-dimethylpyridin-2-amine, the directing effects of the amino and methyl groups would influence the position of further nitration. Typically, the amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

A common method for the nitration of aminopyridines involves the use of a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to prevent over-nitration. nbinno.com

An interesting phenomenon observed in nitropyridine chemistry is the migration of the nitro group. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.org Similarly, nitro group migration has been reported during the nitration of pyridines with dinitrogen pentoxide, proceeding through a Current time information in Bangalore, IN.nih.gov sigmatropic shift from an N-nitropyridinium intermediate. ntnu.noiupac.org While not directly documented for N,4-dimethyl-3-nitropyridin-2-amine, the potential for such rearrangements under certain reaction conditions should be considered.

Reactions at the Amine Functionality

The secondary amine at the 2-position of this compound is a key site for further functionalization. Its nucleophilic character allows it to react with a variety of electrophiles.

Nucleophilic Substitution Reactions with Varied Reagents

The amino group can readily participate in nucleophilic substitution reactions. For example, it can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. The reactivity of the amino group can be influenced by the electronic effects of the nitro group and the steric hindrance from the adjacent methyl group and the pyridine ring itself.

In the broader context of aminopyridine chemistry, the amino group is known to react with a wide range of electrophiles, leading to the formation of sulfonamides, ureas, and other derivatives. The synthesis of 2-aminopyridines from pyridine N-oxides has been achieved through reactions with isocyanides, highlighting the versatility of these compounds in forming new C-N bonds. nih.gov

Condensation Reactions and Imine Formation

The amino group of 2-aminopyridines can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net These reactions are typically catalyzed by acid or base and involve the initial formation of a carbinolamine intermediate followed by dehydration.

For instance, 2-methyl-3-nitropyridines have been shown to react with aromatic aldehydes under piperidine (B6355638) catalysis to form diarylethenes. nih.govresearchgate.net While this reaction involves the methyl group, it demonstrates the reactivity of substituted nitropyridines in condensation-type reactions. The amino group in this compound would be expected to exhibit similar reactivity towards aldehydes and ketones, leading to the formation of the corresponding imine derivatives. These imines can be important intermediates for the synthesis of more complex heterocyclic systems.

Acylation and Derivatization via Amine Nitrogen

The exocyclic amine at the C-2 position of this compound is a tertiary amine, specifically a dimethylamino group. Unlike primary or secondary amines, this tertiary amine lacks a hydrogen atom directly attached to the nitrogen. Consequently, it does not undergo typical acylation reactions, such as those with acyl chlorides or anhydrides, which require the elimination of a proton from the nitrogen atom to form a stable amide product.

While direct acylation of the N,N-dimethylamino group is not feasible, derivatization of the molecule can be achieved through reactions involving other parts of the structure. For instance, the nitro group at the C-3 position can be reduced to a primary amine, which can then be readily acylated. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a standard method for this transformation. This creates a new reactive site for a wide range of derivatization reactions.

In contrast, related compounds with a primary amino group at the C-2 position, such as 4-chloro-2-amino-3-nitropyridine, can be acylated. For example, its reaction with cyclopropane (B1198618) carbonyl chloride in the presence of a base yields the corresponding N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com This highlights the fundamental difference in reactivity between primary and tertiary amino substituents on the pyridine ring.

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is governed by a complex interplay of the ring nitrogen's inherent electron-withdrawing nature and the electronic effects of the three substituents: the C-2 dimethylamino group, the C-3 nitro group, and the C-4 methyl group.

Substituent Effects on Ring Reactivity and Electrophilic/Nucleophilic Character

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. The substituents on this compound significantly modulate this reactivity.

Electronic Effects of Substituents:

Nitro Group (-NO₂): The nitro group at C-3 is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic attack and, conversely, activates it for nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6).

Dimethylamino Group (-N(CH₃)₂): The dimethylamino group at C-2 is a strong electron-donating group through resonance, which activates the ring towards electrophilic attack, directing ortho and para (C-3 and C-5). It also increases the nucleophilicity of the ring nitrogen.

Methyl Group (-CH₃): The methyl group at C-4 is a weak electron-donating group through induction and hyperconjugation, activating the ring towards electrophilic attack.

The combination of these opposing electronic effects creates a nuanced reactivity profile. The potent deactivating effect of the nitro group generally dominates, making electrophilic substitution challenging. However, the strong activation by the dimethylamino group partially counteracts this, while also influencing the regioselectivity of potential reactions.

Electrophilic and Nucleophilic Character: The pyridine ring nitrogen possesses a lone pair of electrons, rendering it a nucleophilic and basic center. The electron-donating dimethylamino and methyl groups increase the electron density on this nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.

Conversely, the strong electron-withdrawing effect of the nitro group makes the carbon atoms of the pyridine ring electrophilic, particularly C-6 and C-4. This renders the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) . In many 3-nitropyridine (B142982) systems, the nitro group itself can be displaced by strong nucleophiles. nih.gov For instance, studies on 2-methyl-3-nitropyridines show that they react with thiols to give 3-alkylthio derivatives, indicating the nitro group's tendency to be a leaving group. nih.gov In this compound, the C-5 and C-6 positions are the most likely sites for nucleophilic attack or for reactions involving C-H functionalization.

A summary of the directing effects of the substituents is presented in the table below.

SubstituentPositionElectronic EffectInfluence on Ring Reactivity
-N(CH₃)₂ C-2Strongly Electron-DonatingActivates for electrophilic attack (directs to C-3, C-5); increases nucleophilicity of ring nitrogen.
-NO₂ C-3Strongly Electron-WithdrawingDeactivates for electrophilic attack; strongly activates for nucleophilic attack (at C-2, C-4, C-6).
-CH₃ C-4Weakly Electron-DonatingWeakly activates for electrophilic attack.

C-H Activation and Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org For this compound, the potential sites for C-H activation are the C-5 and C-6 positions.

Strategies for C-H activation on pyridine rings often rely on transition metal catalysis, with palladium being a common choice. nih.govrsc.org These reactions can be directed by a coordinating group on the substrate. In the context of this compound, the pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C-2 and C-6 positions. Given that C-2 is already substituted, C-6 would be the anticipated site for such a directed functionalization. The exocyclic dimethylamino group is generally not an effective directing group for C-H activation in this context. organic-chemistry.org

The electronic nature of the ring plays a crucial role. The presence of the electron-withdrawing nitro group generally makes the C-H bonds more acidic and can facilitate certain C-H activation pathways. Research on other nitropyridines has shown that palladium-catalyzed C-H activation is a viable strategy, and the nitro group is often stable under these reaction conditions. nih.gov For example, palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides proceeds effectively, with palladacycle intermediates being key to the reaction. rsc.org While specific studies on this compound are not prevalent, the principles established for related systems suggest that C-H functionalization at the C-6 position should be feasible.

The table below outlines the potential for C-H activation at the available positions.

PositionDirecting Group InfluenceElectronic InfluenceFeasibility
C-5 Not favored by pyridine nitrogen direction.Influenced by ortho -N(CH₃)₂ (donating) and meta -NO₂ (withdrawing).Less likely via standard directed C-H activation.
C-6 Favored site for pyridine nitrogen-directed activation.Influenced by para -NO₂ (withdrawing).Most probable site for directed C-H functionalization.

Rational Design and Synthesis of N,4 Dimethyl 3 Nitropyridin 2 Amine Derivatives and Fused Systems

Design Principles for New Analogues Based on Structure-Activity Insights

The design of new analogues of N,4-dimethyl-3-nitropyridin-2-amine is guided by established structure-activity relationships (SAR). The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. nih.govntnu.no This electronic feature is a cornerstone of the design strategy, as it allows for predictable modifications.

The relative positions of the amino, methyl, and nitro groups on the pyridine ring are critical for directing further chemical transformations. For instance, the presence of the nitro group facilitates reactions such as vicarious nucleophilic substitution (VNS), enabling the introduction of various substituents at specific positions. acs.orgresearchgate.netnih.govacs.orgthieme-connect.com Insights from SAR studies of related nitropyridine compounds help in predicting which modifications are likely to enhance biological activity. These studies often highlight the importance of creating rigid, planar structures, which can be achieved through the fusion of additional heterocyclic rings. ias.ac.in The goal is to create molecules that can interact more effectively with biological targets. ias.ac.in

Synthetic Strategies for Pyridine-Fused Heterocycles

The fusion of heterocyclic rings onto the this compound framework is a key strategy for generating structural diversity and novel biological activities. The inherent reactivity of the nitropyridine core provides a versatile platform for constructing a variety of fused systems. nih.gov

Pyrido[3,4-d]pyrimidine (B3350098) Derivatives from Nitropyridines

A common route to pyrido[3,4-d]pyrimidine derivatives begins with the nitration of a suitable aminopicoline precursor. For example, the nitration of 2-amino-4-picoline yields a mixture of isomers, including 4-methyl-3-nitropyridin-2-amine. nih.gov This intermediate can then undergo a series of transformations to construct the fused pyrimidine (B1678525) ring. A typical sequence involves the conversion of the 2-amino group to a hydroxyl group, followed by chlorination and subsequent cyclization reactions to form the pyridopyrimidine scaffold. nih.gov These multistep syntheses allow for the introduction of various substituents on the newly formed ring, leading to a library of potential therapeutic agents. nih.govnih.govrsc.orgrsc.org

The synthesis of pyrido[4,3-d]pyrimidines can be achieved through the cyclization of ortho-amino esters with reagents like isocyanates or isothiocyanates. clockss.org The resulting thioxo compounds can be further functionalized by halogenation and subsequent displacement with amines. rsc.orgclockss.org

Table 1: Synthesis of Pyrido[3,4-d]pyrimidine Intermediate
Starting MaterialReagentsIntermediateKey TransformationReference
2-Amino-4-picolineNitric acid, Sulfuric acid4-Methyl-3-nitropyridin-2-amineNitration nih.gov
4-Methyl-3-nitropyridin-2-amineSodium nitrite4-Methyl-3-nitropyridin-2-olDiazotization nih.gov
4-Methyl-3-nitropyridin-2-olPhosphorus oxychloride2-Chloro-4-methyl-3-nitropyridine (B135334)Chlorination nih.gov

Pyrrolo-, Thiazolo-, and Other Fused Systems

The synthesis of other fused systems, such as pyrrolo- and thiazolo-pyridines, also leverages the reactivity of nitropyridine precursors. ias.ac.in

Pyrrolo[3,2-c]pyridines: These can be synthesized through a one-step annulation reaction involving 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes, catalyzed by a synergetic copper/zinc system. rsc.org Another approach involves the photochemical ring contraction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives. nih.gov

Thiazolo[4,5-b]pyridines: These are conveniently prepared from 2-chloro-3-nitropyridines through reactions with 1,3-(S,N)-binucleophiles like triazole-5-thiols or 4-oxopyrimidine-2-thiones. thieme-connect.com This process involves a nucleophilic substitution of the chlorine, followed by a Smiles rearrangement and subsequent substitution of the nitro group. thieme-connect.com Multi-component reactions are also employed to create highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.govrsc.orgnih.gov

Introduction of Diverse Functionalities (e.g., Halides, Alkyl, Azaaryl)

The introduction of diverse functional groups onto the this compound scaffold is crucial for fine-tuning its physicochemical properties and biological activity.

Halides: Halogen atoms can be introduced onto the pyridine ring through various methods. For instance, treatment of a hydroxyl-substituted nitropyridine with phosphorus oxychloride can yield the corresponding chloro derivative. nih.govgoogle.com These halides then serve as versatile handles for further modifications, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.govwikipedia.orgbyjus.comchemeurope.comwikipedia.orgbritannica.com

Alkyl Groups: Alkyl groups can be introduced onto nitropyridines via vicarious nucleophilic substitution (VNS). acs.orgresearchgate.netnih.govacs.org This metal-free method involves the reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions. acs.orgnih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of sulfinic acid. acs.orgresearchgate.netnih.govacs.org This allows for the introduction of various alkyl groups, such as methyl, ethyl, and isobutyl, at positions ortho or para to the nitro group. nih.gov

Azaaryl Groups: The introduction of azaaryl moieties can be achieved through various coupling strategies. For instance, palladium-catalyzed cross-coupling reactions using a chlorinated pyridopyrimidine intermediate can be employed to attach different azaaryl groups at the C-4 position. nih.gov Additionally, nucleophilic substitution reactions on chloro-substituted nitropyridines with azaaryl amines can also be utilized.

Table 2: Functionalization of Nitropyridine Derivatives
Functional GroupMethodReagents/ConditionsExample ProductReference
Halide (Cl)ChlorinationPhosphorus oxychloride2-Chloro-4-methyl-3-nitropyridine nih.gov
Alkyl (e.g., Me, Et)Vicarious Nucleophilic Substitution (VNS)Alkyl phenyl sulfones, BaseAlkylated nitropyridine nih.gov
AzaarylPalladium-catalyzed Cross-CouplingAzaarylboronic acid, Pd catalyst, Base4-Azaaryl-pyridopyrimidine nih.gov

Stereochemical Control in Derivatization Reactions

While the core of this compound is planar, the introduction of substituents and the formation of fused ring systems can create stereocenters. Controlling the stereochemistry of these newly formed centers is a significant challenge in synthetic organic chemistry.

In the context of derivatization reactions of nitropyridines, stereochemical control is often dependent on the reaction mechanism and the nature of the reactants and catalysts. For instance, in the alkylation via VNS, the steric hindrance of the incoming alkyl group can influence the reaction's success and regioselectivity. While this method does not typically create a chiral center on the pyridine ring itself, subsequent reactions on the introduced alkyl group could.

In the synthesis of fused systems, such as the thiazolo pyridine-fused spirooxindoles, the creation of a spirocyclic center introduces a stereogenic carbon. nih.gov The stereochemical outcome of such reactions can be influenced by the reaction conditions and the specific substrates used. However, detailed studies focusing specifically on achieving high stereoselectivity in the derivatization of this compound are not extensively reported in the provided context. Future research in this area would be beneficial for developing enantiomerically pure derivatives with potentially enhanced and more specific biological activities.

Pre Clinical Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

Molecular Target Identification and Engagement Mechanisms

Comprehensive searches of peer-reviewed scientific databases have yielded limited specific information regarding the direct molecular targets and engagement mechanisms of N,4-dimethyl-3-nitropyridin-2-amine. While the broader class of nitropyridines has been investigated for various biological activities, data focusing solely on this specific compound is not extensively available.

There is currently no specific data in the public scientific literature detailing the inhibitory activity of this compound against acetylcholinesterase, Janus kinase 2 (JAK2), chymotrypsin (B1334515), or urease.

While related nitropyridine structures have been explored as scaffolds for enzyme inhibitors, direct experimental evidence for this compound is not available. For instance, studies on isomers such as 2-amino-5-methyl-3-nitropyridine have shown that their derivatives can act as JAK2 inhibitors. sigmaaldrich.com Similarly, other distinct nitropyridine derivatives have been synthesized and evaluated for urease and chymotrypsin inhibition. nih.gov However, these findings cannot be directly extrapolated to this compound.

Table 1: Enzyme Inhibition Data for this compound

Enzyme IC50 / Inhibition Data Source
Acetylcholinesterase No data available N/A
JAK2 No data available N/A
Chymotrypsin No data available N/A

This table reflects the absence of specific inhibitory data for the compound within peer-reviewed literature.

Specific studies detailing how this compound modulates cellular pathways or alters gene expression are not present in the available scientific literature. General discussions on related nitropyridines suggest that the nitro group can influence reactivity through electron transfer processes, but specific molecular pathway engagement for this compound has not been documented.

In Vitro Cellular Investigations (Non-Clinical Cytotoxicity/Anti-proliferative Effects)

There are no specific, peer-reviewed studies reporting the cytotoxic or anti-proliferative effects of this compound against the NCI-60 human tumor cell line panel, or specifically against renal or breast cancer cell lines. The NCI-60 panel is a well-established tool for identifying novel anticancer agents by screening compounds against 60 different human cancer cell lines. nih.gov While numerous heterocyclic compounds, including various pyridine (B92270) derivatives, have been evaluated using this screen, results for this compound have not been published.

Table 2: In Vitro Cytotoxicity Data for this compound

Cell Line Panel/Type Cytotoxicity Data (e.g., GI50, IC50) Source
NCI 60 Panel No data available N/A
Renal Cancer Cell Lines No data available N/A

This table indicates the lack of published data on the cytotoxic effects of the specified compound.

No dedicated studies on the antimicrobial or antifungal properties of this compound are available in the scientific literature. Consequently, there is no information on its minimum inhibitory concentrations (MIC) against pathogenic bacteria or fungi, nor any elucidation of its potential mechanisms of fungal inhibition.

There is no specific research available that details the anti-inflammatory properties or the underlying molecular mechanisms of this compound. While some nitro-containing compounds are known to modulate inflammatory pathways, no such activity has been experimentally documented for this particular chemical entity.

Structure-Activity Relationship (SAR) Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. SAR studies for derivatives of 2-aminopyridine (B139424) have provided insights into how modifications to the core structure can influence their biological effects.

The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine ring. In many bioactive molecules, the presence and position of a nitro group are critical for their mechanism of action. For nitropyridine derivatives, the nitro group is known to be a key pharmacophore that can contribute to a range of biological activities, including antimicrobial and anticancer effects. aps.org The electron-withdrawing nature of the nitro group can make the pyridine ring more susceptible to nucleophilic attack, a reaction often involved in the covalent modification of biological targets like enzymes. nih.gov

In the crystal structure of the related compound, 4-Methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°, indicating a slight twist from planarity. This spatial orientation can affect how the nitro group interacts with target proteins. Furthermore, the nitro group can participate in intramolecular hydrogen bonding, for instance with an adjacent amino group, which can influence the molecule's conformation and binding affinity. acs.org The reduction of the nitro group within cells can lead to the formation of reactive nitroso and other radical species that may exert cytotoxic effects, a mechanism implicated in the activity of some nitroaromatic drugs. aps.org The specific biological consequences of the nitro group in This compound would depend on its precise interactions within a biological target.

The dimethylamino group (N(CH₃)₂) is an electron-donating group that can significantly modulate a molecule's basicity, polarity, and ability to form hydrogen bonds. In the context of 2-aminopyridine derivatives, the amino group is crucial for their interaction with various biological targets, including kinases. nih.govnih.gov The presence of a 2-amino group in certain pyrrolo[2,3-d]pyrimidines has been shown to improve their inhibitory activity against multiple receptor tyrosine kinases. nih.gov

The specific arrangement of substituents on the pyridine ring is a critical determinant of a compound's biological activity profile. The substitution pattern of This compound —with an amino group at position 2, a nitro group at position 3, and a methyl group at position 4—creates a unique electronic and steric environment.

The relative positions of the electron-donating dimethylamino group and the electron-withdrawing nitro group establish a "push-pull" system that can enhance the molecule's dipole moment and polarizability, potentially leading to stronger interactions with polar sites on a target protein. The methyl group at position 4 provides additional steric bulk and hydrophobicity. Studies on related pyrazolopyrimidine inhibitors have shown that the addition of a methyl group at the 4-position can be highly deactivating, suggesting that this position may be sensitive to substitution and could clash with residues in a binding pocket. nih.gov

The synthesis of various nitropyridine derivatives as precursors for bioactive compounds, such as kinase inhibitors, highlights the importance of the substitution pattern. For instance, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for the synthesis of a highly selective DNA-dependent protein kinase inhibitor. nih.gov This underscores how the specific placement of methyl and nitro groups on the 2-aminopyridine scaffold is a key consideration in the design of targeted therapies.

SubstituentPositionGeneral Influence on Activity
Nitro (NO₂)3Electron-withdrawing, potential for reactive metabolite formation, key pharmacophore.
Dimethylamino (N(CH₃)₂)2Electron-donating, hydrogen bond acceptor, steric influence.
Methyl (CH₃)4Steric bulk, hydrophobicity, can influence binding affinity.

Computational Biology Approaches for Ligand-Target Interactions (e.g., Molecular Docking, MD Simulations)

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For a compound like This compound , docking studies could be employed to screen a panel of potential protein targets, such as kinases, to identify those with the highest binding affinity. The docking pose would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site. This information can help to rationalize observed biological activities and guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation would start with the docked pose of This compound in its target protein and simulate the movements of all atoms in the system. nih.govresearchgate.net This allows for the assessment of the stability of the binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations can offer mechanistic insights into how the ligand affects the protein's function, for example, by stabilizing an inactive conformation of an enzyme. nih.gov

For related aminopyridine and nitropyridine compounds, computational studies have been used to investigate their electronic properties and potential interactions with biological targets. sigmaaldrich.com Such studies on This compound would be a crucial step in its pre-clinical development to build a robust model of its mechanism of action at the molecular level.

Information Deficit on this compound Precludes Article Generation

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of available information specifically concerning the chemical compound This compound . This scarcity of data prevents the creation of a scientifically accurate and detailed article based on the requested outline.

The search results frequently identified related, but structurally distinct, compounds. These include:

4-Methyl-3-nitropyridin-2-amine : This compound possesses a primary amine (-NH₂) group, not the N-methyl secondary amine (-NHCH₃) specified for the target molecule. It is documented as a useful intermediate in various syntheses. nih.govsigmaaldrich.combldpharm.com

N,N-dimethyl-3-nitropyridin-2-amine : This molecule features a dimethylamino group (-N(CH₃)₂) and lacks the methyl group at the 4-position of the pyridine ring. bldpharm.com

Various other nitropyridine derivatives : The broader class of nitropyridines is well-studied, with numerous examples of their application as intermediates in the development of pharmaceuticals and functional materials. nih.govclockss.orggoogle.commdpi.comnih.gov

While the general class of nitropyridines holds significant interest in the fields outlined in the query—including as pharmaceutical scaffolds, agrochemical components, and materials science precursors—no literature could be found that specifically describes the synthesis, properties, or applications of this compound.

Due to the strict requirement to focus solely on this compound and the absence of any specific data for this compound, it is not possible to generate the requested article. Attempting to do so by extrapolating from related compounds would be speculative and would violate the directive to adhere strictly to information about the specified molecule.

Therefore, no article can be provided for the subject compound as per the requested detailed outline.

Prospective Applications and Future Research Directions

Potential as Molecular Probes for Biological Systems

The structural characteristics of N,4-dimethyl-3-nitropyridin-2-amine, specifically the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine (B92270) ring, suggest its potential as a scaffold for the development of molecular probes. These probes are valuable tools for visualizing and quantifying biological processes at the molecular level. The inherent photophysical properties of similar nitropyridine derivatives, which can be tuned by modifying their chemical structure, form the basis for this prospective application.

Research into related 2-arylvinyl-3-nitropyridines has demonstrated that these compounds can exhibit significant fluorescence with large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov The electronic properties of this compound, influenced by the interplay between the dimethylamino and nitro substituents, could be harnessed to create probes that respond to changes in their microenvironment, such as polarity or the presence of specific analytes.

The functionalization of the pyridine ring or the amino group presents a viable strategy for converting this compound into a targeted molecular probe. For instance, introducing a reactive group could enable covalent labeling of biomolecules, allowing for their visualization and tracking within cells. This "click-and-probe" strategy has been successfully applied to other aminopyridine-based fluorescent molecules, where a bioorthogonally activated probe becomes fluorescent only after reacting with its target.

Furthermore, the nitro group itself can act as a reporter. Its reduction in hypoxic (low oxygen) environments, a common feature of solid tumors, can lead to a change in the fluorescence of the molecule. This offers a pathway for the rational design of probes for imaging tumor hypoxia, a critical factor in cancer progression and treatment resistance. While direct studies on this compound as a molecular probe are not extensively documented, the principles established with analogous compounds provide a strong foundation for its future exploration in this area.

Emerging Methodologies and Interdisciplinary Collaborations

The advancement of novel analytical techniques and the increasing convergence of different scientific disciplines are opening new avenues for the application of compounds like this compound.

Emerging Methodologies:

One promising area is the application of advanced synthesis and functionalization techniques. Modern organic synthesis methodologies allow for precise modifications of the this compound scaffold to enhance its properties as a molecular probe. nih.gov For example, the introduction of specific functional groups can facilitate its use in advanced imaging techniques.

Super-Resolution Microscopy: The development of probes compatible with super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy), would enable the visualization of biological structures with unprecedented detail. While not yet applied to this specific compound, the general principles of designing photostable and photoswitchable fluorophores are well-established and could guide the derivatization of this compound for these applications.

PET Radiotracers: The synthesis of isotopically labeled versions of this compound or its derivatives could lead to the development of novel Positron Emission Tomography (PET) radiotracers. For example, analogues of 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), with fluorinated versions being synthesized for potential use as PET radiotracers to image inflammation. europeana.eu This highlights a potential direction for the functionalization of this compound.

Capillary Electrophoresis with Laser-Induced Fluorescence Detection: The design of hydrophilic fluorescent derivatization reagents based on related nitroaromatic compounds for use in capillary electrophoresis demonstrates an emerging methodological application. nih.gov Such reagents allow for the sensitive detection of biomolecules like fatty acids. This approach could be adapted for this compound to create new analytical tools.

Interdisciplinary Collaborations:

The full potential of this compound can be unlocked through collaborations between chemists, biologists, physicists, and material scientists.

Chemical Biology: The design and synthesis of targeted probes for specific biological questions require close collaboration between synthetic chemists and biologists. Chemists can modify the core structure of this compound, while biologists can test the efficacy and specificity of these new probes in cellular and animal models.

Materials Science: The integration of this compound into novel materials could lead to the development of advanced sensors or drug delivery systems. For instance, embedding the compound within biocompatible polymers could create materials that change their optical properties in response to biological stimuli. nih.gov

Computational Chemistry: Theoretical and computational studies can play a crucial role in predicting the photophysical properties of new derivatives and guiding the synthetic efforts. Collaborations between computational and experimental chemists can accelerate the discovery of new probes with optimized characteristics.

While specific, large-scale interdisciplinary projects centered solely on this compound are not yet prominent in the literature, the general trend towards such collaborations in the broader field of chemical biology and materials science suggests a promising future for the exploration of this and related compounds.

Q & A

Q. What are the established synthetic routes for N,4-dimethyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two key steps:

Nucleophilic substitution : Reacting 4-methyl-3-nitro-2-chloropyridine with methylamine (40% aqueous) in ethanol at 80°C for 1.5 hours yields this compound. Excess methylamine ensures complete substitution .

Reduction : Hydrogenation of the nitro group using 10% Pd/C under 40 psi H₂ for 2 hours produces 2-methylamino-3-amino-4-methylpyridine. Solvent choice (e.g., ethanol vs. DMF) and catalyst loading impact reaction efficiency .

Q. Optimization Tips :

  • Use inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction.

Q. How is the crystal structure of this compound characterized?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Crystal system : Monoclinic, space group P21/n .
  • Unit cell parameters :
    • a = 7.3776 Å, b = 12.8673 Å, c = 7.3884 Å, β = 104.364° .
  • Hydrogen bonding : The nitro group forms intermolecular interactions with adjacent amine groups, stabilizing the lattice .

Q. Analytical Tools :

  • SC-XRD : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement .

Q. What safety precautions are critical when handling this compound?

Methodological Answer :

  • Nitro group hazards : Potential explosive decomposition under heat or shock. Conduct small-scale reactions in fume hoods .
  • Storage : Keep in airtight containers at –20°C, away from reducing agents .
  • Emergency protocols : Use eyewash stations and consult SDS for spill management (e.g., neutralization with sand) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties of this compound?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrostatic potential : High electron density at the nitro group, making it susceptible to nucleophilic attack .
  • Frontier molecular orbitals : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, aligning with its stability in ambient conditions .

Software : Gaussian 16 or ORCA for orbital visualization .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substitutions influence activity?

Methodological Answer : Key Analogs :

CompoundStructural VariationBioactivity
N-(4-methylphenyl)-3-nitropyridin-4-amine4-Methylphenyl substitutionAnticancer (in vitro)
N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-aminePiperidine-carbonyl additionKinase inhibition

Q. Structure-Activity Relationship (SAR) Insights :

  • Nitro position : 3-Nitro groups enhance electrophilicity, improving DNA intercalation .
  • Methyl groups : Increase lipophilicity, aiding blood-brain barrier penetration .

Q. How can contradictions in catalytic efficiency for nitro-group reduction be resolved?

Methodological Answer : Case Study : Pd/C (40 psi H₂) achieves >90% reduction , while Cu catalysts () may require higher temperatures. Resolution Strategies :

  • Catalyst screening : Test Pd, Pt, and Raney Ni under identical conditions.
  • Kinetic studies : Compare activation energies via Arrhenius plots.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.